Potassium 2-Thienyltrifluoroborate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

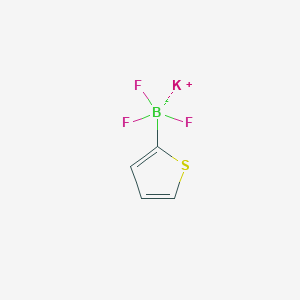

2D Structure

Propiedades

IUPAC Name |

potassium;trifluoro(thiophen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOCUYMZBWNQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CS1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659838 | |

| Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906674-55-3 | |

| Record name | Borate(1-), trifluoro-2-thienyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906674-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Potassium 2 Thienyltrifluoroborate

Direct Synthetic Routes to Potassium 2-Thienyltrifluoroborate

The direct synthesis of this compound from thiophene (B33073) derivatives represents an efficient approach to this valuable compound. These methods often involve the formation of a carbon-boron bond in a single pot, followed by conversion to the trifluoroborate salt.

Synthesis from 2-Bromothiophene (B119243) and Potassium Trifluoroborate with Palladium Catalysis

While direct palladium-catalyzed coupling of 2-bromothiophene with a trifluoroborate source is a plausible synthetic strategy, a closely related and well-documented method utilizes a nickel catalyst. Research by Molander and colleagues has demonstrated the effective use of a nickel-catalyzed Miyaura borylation of heteroaryl halides. organic-chemistry.orgnih.gov In this procedure, 2-bromothiophene can be reacted with tetrahydroxydiboron (B82485) in the presence of a nickel catalyst. The resulting 2-thienylboronic acid is then converted in situ to the more robust this compound by treatment with potassium hydrogen fluoride (B91410) (KHF₂). blucher.com.brnih.gov

This nickel-catalyzed approach is noted for its broad functional group tolerance and its ability to proceed at room temperature, making it an attractive and cost-effective alternative to palladium-based systems. organic-chemistry.orgnih.gov The reaction is typically carried out using a nickel(II) salt with a phosphine (B1218219) ligand. blucher.com.br

Representative Reaction Conditions:

| Parameter | Value |

| Aryl Halide | 2-Bromothiophene |

| Boron Source | Tetrahydroxydiboron [B₂(OH)₄] |

| Catalyst | NiCl₂(dppp) |

| Ligand | PPh₃ |

| Base | DIPEA |

| Solvent | EtOH |

| Temperature | Room Temperature to 80 °C |

| Post-treatment | Aqueous KHF₂ |

This table is illustrative of typical conditions for nickel-catalyzed borylation of heteroaryl halides as a proxy for palladium-catalyzed methods.

Preparation via Organometallic Intermediates

The generation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents, followed by quenching with a boron electrophile, is a cornerstone of organoboron chemistry.

The synthesis of this compound can be achieved through a Grignard reagent intermediate. This process involves the initial formation of 2-thienylmagnesium bromide from the reaction of 2-bromothiophene with magnesium metal. This Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester yields 2-thienylboronic acid, which is then converted to this compound by the addition of potassium hydrogen fluoride.

General Reaction Scheme:

Formation of Grignard Reagent: 2-Thienyl-Br + Mg → 2-Thienyl-MgBr

Borylation: 2-Thienyl-MgBr + B(OR)₃ → 2-Thienyl-B(OR)₂

Hydrolysis and Fluorination: 2-Thienyl-B(OR)₂ + H₂O → 2-Thienyl-B(OH)₂ + KHF₂ → K[2-Thienyl-BF₃]

An analogous route employs an organolithium intermediate. 2-Lithiothiophene can be generated by the deprotonation of thiophene with a strong base, such as n-butyllithium (n-BuLi), or through a lithium-halogen exchange from 2-bromothiophene. The resulting 2-thienyllithium (B1198063) is then treated with a trialkyl borate, followed by acidic workup and reaction with KHF₂ to afford the desired this compound. This method is particularly useful for substrates that may not be amenable to Grignard reagent formation.

General Reaction Scheme:

Formation of Organolithium: Thiophene + n-BuLi → 2-Thienyl-Li

Borylation: 2-Thienyl-Li + B(OR)₃ → 2-Thienyl-B(OR)₂

Hydrolysis and Fluorination: 2-Thienyl-B(OR)₂ + H₂O → 2-Thienyl-B(OH)₂ + KHF₂ → K[2-Thienyl-BF₃]

Conversion from Boronic Acids or Esters

The most common and straightforward laboratory synthesis of this compound involves the conversion of a pre-existing boronic acid or a boronate ester.

This widely used method involves the simple reaction of commercially available or synthetically prepared 2-thienylboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). The reaction is typically rapid and results in the precipitation of the stable this compound salt, which can then be isolated by filtration. This procedure is lauded for its operational simplicity and high yields.

A detailed procedure for a similar transformation has been published in Organic Syntheses, highlighting the robustness and reliability of this method. More recent advancements by Lennox and Lloyd-Jones have introduced a milder, non-etching protocol for the synthesis of organotrifluoroborates using potassium fluoride and a weak acid like tartaric acid, which drives the equilibrium towards the product by precipitating potassium bitartrate. nih.goved.ac.ukresearchgate.net

Typical Reaction Yields for Aryltrifluoroborate Synthesis from Boronic Acids:

| Arylboronic Acid | Yield (%) |

| Naphthalene-1-boronic acid | >95 |

| Phenylboronic acid | 98 |

| 4-Methylphenylboronic acid | 96 |

| 4-Methoxyphenylboronic acid | 99 |

This table showcases typical yields for the conversion of various arylboronic acids to their corresponding potassium trifluoroborates, demonstrating the high efficiency of this method.

Efficiency Comparison with Boronic Acid Counterparts in Synthesis

Potassium organotrifluoroborates present several advantages over their boronic acid counterparts in synthetic applications, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. bldpharm.comsigmaaldrich.com

Key Advantages of Potassium Trifluoroborates:

Enhanced Stability: Organotrifluoroborates are generally crystalline, air-stable, and moisture-stable solids that can be stored for extended periods without degradation. sigmaaldrich.comnih.govorgsyn.org This contrasts with many boronic acids, which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation (cleavage of the carbon-boron bond). sigmaaldrich.comnih.gov

Improved Reactivity and Stoichiometry: In numerous reactions, organotrifluoroborates have demonstrated higher reactivity than the corresponding boronic acids or esters. researchgate.net Their well-defined, monomeric structure prevents the formation of less reactive boroxine (B1236090) species. sigmaaldrich.com This stability often allows for the use of near-stoichiometric amounts of the reagent, whereas an excess of boronic acid is frequently required to drive reactions to completion. nih.gov

Functional Group Tolerance: The trifluoroborate group is robust and can withstand a wide range of reaction conditions that might be problematic for the boronic acid functional group. bldpharm.com This allows for chemical modifications on other parts of the molecule while preserving the carbon-boron bond for subsequent coupling reactions. bldpharm.comorgsyn.org

Simplified Purification: The preparation of organotrifluoroborates often involves simple filtration and washing, as they are crystalline solids. bldpharm.comnih.gov This can be more straightforward than the purification of boronic acids, which may require chromatography. youtube.com

Under specific reaction conditions, the tetracoordinate trifluoroborate slowly releases the reactive tricoordinate borane (B79455) species in situ, which can then participate in the catalytic cycle of the cross-coupling reaction. nih.gov This controlled release contributes to their efficiency and utility. nih.gov

Synthesis of Substituted Potassium Thienyltrifluoroborates

The versatility of the thienyltrifluoroborate scaffold allows for the introduction of various functional groups onto the thiophene ring, creating a library of reagents for diverse synthetic applications.

Preparation of Potassium (5-bromothiophen-2-yl)trifluoroboranuide

The synthesis of potassium (5-bromothiophen-2-yl)trifluoroboranuide (CAS No: 1239370-98-9) typically starts from a dibrominated thiophene precursor. A common route involves a lithium-halogen exchange reaction followed by reaction with a boron electrophile and subsequent treatment with potassium hydrogen fluoride (KHF₂).

Illustrative Synthetic Scheme:

Lithiation: 2,5-Dibromothiophene is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This selectively replaces one of the bromine atoms with lithium.

Borylation: The resulting lithiated thiophene is then quenched with a trialkyl borate, like trimethyl borate (B(OMe)₃), to form a boronate ester intermediate.

Hydrolysis and Fluorination: The boronate ester is hydrolyzed to the corresponding boronic acid, which is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the final potassium (5-bromothiophen-2-yl)trifluoroboranuide product. bldpharm.com

This method leverages the differential reactivity of the bromine atoms on the thiophene ring to achieve regioselective functionalization.

Preparation of Potassium 5-Formylthiophene-2-trifluoroborate

Potassium 5-formylthiophene-2-trifluoroborate (CAS No: 1025113-78-3) is a valuable building block containing a reactive aldehyde group. ontosight.ai Its synthesis can be achieved through formylation of a pre-existing thienyltrifluoroborate or by constructing the molecule from a formylated precursor. ontosight.ai One reported pathway involves the reaction of 2-bromothiophene with potassium trifluoroborate in the presence of a palladium catalyst, followed by a subsequent formylation step using a formylating agent like dimethylformamide (DMF). ontosight.ai

Table 1: Properties of Potassium 5-Formylthiophene-2-trifluoroborate

| Property | Value |

| IUPAC Name | potassium;trifluoro-(5-formylthiophen-2-yl)boranuide |

| Molecular Formula | C₅H₃BF₃KOS |

| Molecular Weight | 218.05 g/mol |

| Appearance | White to off-white solid |

Data sourced from public chemical databases. ontosight.ailabshake.com

Synthesis of Potassium 4-bromo-2-thienyltrifluoroborate

The synthesis of potassium 4-bromo-2-thienyltrifluoroborate requires strategic control of regiochemistry to install the bromine atom at the 4-position of the thiophene ring. This is often accomplished by starting with a precursor that already contains the desired substitution pattern, such as 2,4-dibromothiophene. The synthetic sequence is analogous to the preparation of the 5-bromo isomer, involving a selective lithium-halogen exchange at the more reactive 2-position, followed by borylation and treatment with KHF₂. The greater reactivity of the α-proton (at position 2) of thiophene facilitates this selective metalation.

Purification and Characterization Techniques for this compound

The purification of potassium organotrifluoroborates is often simplified by their nature as stable, crystalline solids. nih.gov

Recrystallization Methods

Recrystallization is a primary technique for purifying this compound and its derivatives. The choice of solvent is critical for effective purification.

General Recrystallization Procedure:

The crude potassium trifluoroborate salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

Commonly used solvents include acetone, acetonitrile, or mixtures of an alcohol (like methanol (B129727) or ethanol) and water. orgsyn.org

After dissolving, the solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization.

The resulting purified crystals are collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under vacuum. orgsyn.orgorgsyn.org

For instance, a general procedure for purifying potassium organotrifluoroborates involves heating the crude material in acetonitrile, cooling to ambient temperature, and filtering off the resulting solids. The filtrate is then concentrated to yield the purified product. orgsyn.org

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. A multi-nuclear approach, encompassing ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides a comprehensive understanding of the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound is utilized to identify the protons of the thiophene ring. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of these protons are indicative of their specific positions on the aromatic ring and their spatial relationships to one another and to the trifluoroborate substituent.

Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the salt. nih.gov The residual solvent peak serves as an internal reference. nih.gov In a typical ¹H NMR spectrum of a 2-substituted thiophene, three distinct signals corresponding to the protons at the C3, C4, and C5 positions are expected. The coupling patterns, arising from spin-spin interactions between adjacent protons, are particularly informative. For instance, the proton at C5 would be expected to appear as a doublet of doublets due to coupling with the protons at C4 and C3, with the magnitude of the coupling constants providing further structural confirmation.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and the chemical shifts of these signals are highly dependent on the electronic environment of the carbon atoms.

As with ¹H NMR, spectra are generally acquired in DMSO-d₆, with the solvent peak used as an internal reference. nih.gov The ¹³C NMR spectrum is expected to show four signals corresponding to the four carbon atoms of the thiophene ring. A significant feature in the ¹³C NMR spectrum of organotrifluoroborates is the signal for the carbon atom directly attached to the boron. This signal is often broad due to the quadrupolar relaxation of the attached ¹¹B nucleus. researchgate.net The chemical shifts of the other carbon atoms in the thiophene ring are influenced by the electronegativity and position of the trifluoroborate group.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| C2 (C-BF₃) | Broad signal | Singlet (broad) |

| C3 | 120-140 | Singlet |

| C4 | 120-140 | Singlet |

| C5 | 120-140 | Singlet |

Note: This table represents expected values based on general principles and data for related compounds. Specific experimental data for this compound is not available in the cited sources.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of fluorinated compounds like this compound. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. nih.gov

The ¹⁹F NMR spectrum of this compound is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoroborate group. The chemical shift of this signal is characteristic of the [R-BF₃]⁻ moiety and typically appears in a well-defined region of the spectrum. For a range of potassium organotrifluoroborates, these chemical shifts have been observed between -129 and -141 ppm when referenced to an external standard of trifluoroacetic acid (CF₃COOH). nih.gov The observation of a single peak confirms the presence of the BF₃ group and its structural integrity.

¹¹B NMR Spectroscopy and Coupling Constants

Boron-11 NMR (¹¹B NMR) spectroscopy is used to directly probe the boron atom in this compound. ¹¹B is a quadrupolar nucleus, which can lead to broad signals. However, in the symmetrical tetrahedral environment of the trifluoroborate anion, relatively sharp signals can often be obtained. researchgate.net

The ¹¹B NMR spectrum is expected to show a quartet due to the coupling of the ¹¹B nucleus with the three attached ¹⁹F nuclei (J-coupling). The observation of this 1:1:1:1 quartet is definitive proof of the B-F₃ bonding. The coupling constant, ¹J(¹¹B-¹⁹F), provides further structural information. In some cases, specialized pulse sequences may be employed to improve the resolution and allow for a more accurate determination of the coupling constant. researchgate.net

| Nucleus | Expected Multiplicity | Expected Coupling |

| ¹¹B | Quartet | ¹J(¹¹B-¹⁹F) |

Note: This table represents expected splitting patterns based on established principles of NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

Commercial suppliers of this compound typically specify a purity of greater than 98.0% as determined by HPLC. nih.gov This high level of purity is essential for its use in sensitive applications such as Suzuki-Miyaura cross-coupling reactions, where impurities could potentially interfere with the catalytic cycle and reduce the yield of the desired product. The HPLC analysis provides a quantitative measure of the purity, ensuring the quality and reliability of the reagent.

Mechanistic Investigations of Reactions Involving Potassium 2 Thienyltrifluoroborate

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The palladium-catalyzed cross-coupling reactions of potassium 2-thienyltrifluoroborate are fundamental for the synthesis of 2-arylthiophenes, which are prevalent motifs in pharmaceuticals, organic electronics, and materials science. The Suzuki-Miyaura coupling is the most prominent of these transformations.

Suzuki-Miyaura Cross-Coupling Reaction Pathway

The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the formation of C(sp²)–C(sp²) bonds. The generally accepted catalytic cycle for the reaction of this compound with an aryl halide (Ar-X) involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step involves the insertion of the palladium center into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar arylpalladium(II) halide complex. The reactivity of the aryl halide in this step generally follows the order I > Br > Cl > F, reflecting the bond dissociation energies of the carbon-halogen bond. uvic.ca The choice of phosphine (B1218219) ligands is crucial as they can significantly influence the energetics of the oxidative addition process. uvic.ca

Recent computational and experimental studies have provided deeper insights into this step, suggesting that for many systems, the active catalyst is a monoligated palladium(0) complex, which is more reactive than the corresponding bis-ligated species. uvic.ca The electron density and steric bulk of the supporting phosphine ligand play a critical role in facilitating this step, particularly with less reactive aryl chlorides.

Following oxidative addition, the transmetalation step occurs, wherein the 2-thienyl group is transferred from the boron atom of the trifluoroborate to the palladium(II) center, displacing the halide. A critical aspect of using potassium organotrifluoroborates is the requirement for activation. The tetracoordinate boron atom in the trifluoroborate is relatively unreactive towards the palladium center. The presence of a base, typically a carbonate or phosphate (B84403), and often in aqueous or protic media, is essential to facilitate this step.

It is proposed that the trifluoroborate undergoes slow hydrolysis or reacts with the base to form a more reactive boronic acid or a boronate species in situ. This species then engages in the transmetalation with the arylpalladium(II) halide complex. The exact mechanism of transmetalation has been a subject of extensive study, with two primary pathways often considered: the "boronate pathway" involving the reaction of a palladium halide complex with a boronate, and the "oxo-palladium pathway" where a palladium hydroxo complex reacts with the neutral boronic acid. nih.gov The operative pathway can be influenced by the specific reaction conditions, including the nature of the base, solvent, and ligands.

The final step of the catalytic cycle is reductive elimination from the resulting diorganopalladium(II) complex. In this step, the 2-thienyl group and the aryl group, which are cis to each other on the palladium center, couple to form the desired 2-arylthiophene product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The rate and efficiency of reductive elimination are influenced by the steric and electronic properties of both the coupling partners and the ancillary ligands on the palladium center. Bulky, electron-donating ligands can accelerate this step by promoting the formation of a three-coordinate intermediate, which is believed to be more prone to reductive elimination. berkeley.eduberkeley.edu For the coupling of a 2-thienyl group, the electronic nature of the thiophene (B33073) ring can also play a role in the kinetics of this final bond-forming event.

The development of sophisticated phosphine ligands has been instrumental in advancing the scope and efficiency of Suzuki-Miyaura cross-coupling reactions involving challenging substrates like this compound.

SPhos and Buchwald-type ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and other bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group have demonstrated exceptional activity in promoting the coupling of heteroaryl compounds. acs.orgsigmaaldrich.com These ligands facilitate all three steps of the catalytic cycle. Their steric bulk promotes the formation of monoligated, highly reactive palladium(0) species, which enhances the rate of oxidative addition, particularly with aryl chlorides. acs.org Furthermore, their electron-donating nature increases the electron density on the palladium center, which also facilitates oxidative addition and can influence the rate of reductive elimination. The unique architecture of these ligands also helps to stabilize the catalytic species and prevent the formation of inactive palladium black. Studies on the coupling of thienylboronic acids have shown that highly active catalysts, often employing ligands like SPhos or XPhos, are key to successful transformations. ntnu.no

CM-phos: CM-phos (2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole) is another class of electron-rich and sterically demanding phosphine ligands that has proven effective in various palladium-catalyzed cross-coupling reactions. jlu.edu.cnrsc.org While specific mechanistic studies involving this compound and CM-phos are not extensively documented, its general performance in coupling aryl mesylates with organoboron nucleophiles suggests its potential utility in this context. rsc.org The electron-rich indole backbone of CM-phos enhances the electron-donating ability of the ligand, which is beneficial for the oxidative addition step.

The following table summarizes the performance of different ligand systems in representative Suzuki-Miyaura cross-coupling reactions of thiophene derivatives, illustrating the impact of ligand choice on reaction outcomes.

| Ligand | Aryl Halide | Thiophene Boron Reagent | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| SPhos | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | 84 | Pd(OAc)₂, K₂CO₃, Dioxane/H₂O, 80 °C | ntnu.no |

| XPhos | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | >95 | XPhos G4, K₃PO₄, t-AmylOH, 40 °C | ntnu.no |

| RuPhos | 4-Chlorobenzonitrile | This compound | 88 | Pd(OAc)₂, K₂CO₃, t-BuOH/H₂O, 100 °C | nih.gov |

Nickel-Catalyzed Cross-Coupling Reaction Mechanisms

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to their palladium-catalyzed counterparts. Nickel catalysts often exhibit unique reactivity, enabling the coupling of substrates that are challenging for palladium-based systems. Mechanistic studies suggest that nickel-catalyzed reactions can proceed through pathways different from the typical Pd(0)/Pd(II) cycle.

For the Suzuki-Miyaura coupling of this compound, a nickel-catalyzed process is believed to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The reaction is thought to initiate with the oxidative addition of the aryl halide to a Ni(0) species. However, unlike palladium, nickel has a greater propensity to engage in single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov

A plausible mechanistic pathway involves the formation of a Ni(I) species, which can then react with the aryl halide to generate an aryl radical and a Ni(II) species. The aryl radical can then be trapped by a Ni(0) or Ni(I) complex. Alternatively, a Ni(0) complex can undergo a two-electron oxidative addition to the aryl halide to form a Ni(II) intermediate, similar to the palladium-catalyzed reaction.

The transmetalation step with this compound is also a key feature of the nickel-catalyzed cycle. Similar to the palladium system, activation of the trifluoroborate is necessary. The final reductive elimination from a diorganonickel(II) or a higher-valent nickel intermediate affords the cross-coupled product and regenerates the active nickel catalyst. The specific ligand employed, such as bipyridine or phosphine derivatives, can significantly influence the operative mechanism and the efficiency of the reaction. nih.gov

The following table presents representative examples of nickel-catalyzed cross-coupling reactions involving heteroaryltrifluoroborates, highlighting the conditions and outcomes.

| Nickel Precatalyst | Ligand | Electrophile | Heteroaryltrifluoroborate | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl₂·glyme | Bathophenanthroline (B157979) | 1-Bromo-3-phenylpropane | This compound | 75 | researchgate.net |

| NiCl₂·glyme | Bathophenanthroline | 1-Bromooctane | Potassium 2-benzofuranyltrifluoroborate | 85 | researchgate.net |

| (dppf)Ni(o-tolyl)(Cl) | dppf | Naphthalen-1-yl dimethylsulfamate | 4-Methoxyphenylboronic acid | 80 | nih.gov |

Negishi Cross-Coupling Reaction Mechanisms

Detailed mechanistic investigations specifically involving this compound in Negishi cross-coupling reactions are not extensively detailed in the available research. The general mechanism for Negishi cross-coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, specific kinetic and mechanistic data for the 2-thienyltrifluoroborate derivative as the organoboron precursor, which would first need to be converted to an organozinc species, are not available in the provided search results.

Mechanisms in C-C Bond Forming Reactions Beyond Cross-Coupling

While potassium organotrifluoroborates are versatile reagents in organic synthesis, specific mechanistic studies of this compound in carbon-carbon bond-forming reactions beyond the scope of cross-coupling are not prominently featured in current scientific literature. Organotrifluoroborates can participate in various reactions, but detailed mechanistic pathways for the 2-thienyl variant in these specific contexts have not been elucidated in the searched results.

Mechanisms of Electrochemical Reactions

This compound, also referred to as 2-TFBP, has been identified as a highly effective functional electrolyte additive that enhances the stability and performance of high-voltage lithium-metal batteries. nih.govresearchgate.net Its role is primarily centered on stabilizing the electrode-electrolyte interfaces through specific electrochemical reactions. When used as an additive, it significantly improves the cyclic performance of batteries. For instance, in a Li/LiFe₀.₃Mn₀.₇PO₄ battery, the capacity retention after 200 cycles was 83.78% with the 2-TFBP additive, compared to only 53.94% without it. nih.govresearchgate.net The mechanisms behind this improvement are twofold: the formation of a stable cathode electrolyte interphase (CEI) and the regulation of lithium deposition on the anode. nih.govresearchgate.net

A key mechanistic function of this compound in a lithium battery is its contribution to the formation of a stable and uniform Cathode Electrolyte Interphase (CEI). The 2-TFBP molecule possesses a thiophene group that can undergo electropolymerization at voltages above 4.4 V vs. Li/Li⁺. nih.govresearchgate.net This process creates a CEI layer containing poly-thiophene.

The formation of this poly-thiophene layer on the cathode offers several advantages:

Structural Stability: It helps to stabilize the structure of the cathode material. nih.govresearchgate.net

Suppression of Electrolyte Decomposition: The uniform CEI acts as a protective barrier, preventing the continued decomposition of the bulk electrolyte at the high-voltage cathode surface. nih.govresearchgate.net

This mechanism is crucial for improving the long-term cycling stability and efficiency of high-voltage lithium-metal batteries. nih.govresearchgate.net

In addition to its role at the cathode, this compound influences the behavior of the lithium metal anode. The dissociation of the salt in the electrolyte releases potassium ions (K⁺). These K⁺ cations play a critical role in regulating the deposition of lithium metal during the charging process through an electrostatic mechanism. nih.govresearchgate.net

The positively charged K⁺ ions are thought to form an electrostatic shield over the lithium anode surface. This shield helps to homogenize the distribution of Li⁺ ions and promotes uniform deposition, thereby suppressing the formation of lithium dendrites. Dendrites are a primary cause of battery failure and safety concerns. By facilitating smoother, more controlled lithium plating and stripping, the K⁺ cations from 2-TFBP enhance the safety and cycle life of the battery. nih.govresearchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

Comprehensive theoretical and computational studies focused specifically on the reaction mechanisms of this compound are limited in the available literature. Such studies are essential for providing a deeper, atomistic understanding of reaction pathways, transition states, and the electronic effects that govern reactivity.

While detailed DFT studies on the reaction mechanisms of this compound are not fully elaborated, computational methods have been used to determine its fundamental electronic properties. Research has shown that 2-TFBP has a higher Highest Occupied Molecular Orbital (HOMO) energy. nih.govresearchgate.net This is a significant finding, as a higher HOMO level indicates that the molecule is more easily oxidized. This property is directly related to its ability to be electropolymerized on the cathode surface at high voltages, which is the basis for the formation of the protective CEI layer. nih.govresearchgate.net The higher HOMO energy facilitates the oxidative polymerization of the thiophene group, leading to a stable interface. nih.govresearchgate.net

Table 1. Electrochemical Performance Data

| Electrolyte Additive | Concentration | Cycle Count | Capacity Retention | Reference |

|---|---|---|---|---|

| None | 0% | 200 | 53.94% | nih.govresearchgate.net |

| This compound (2-TFBP) | 0.2% | 200 | 83.78% | nih.govresearchgate.net |

Table 2. Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| 2-TFBP | This compound |

| Li | Lithium |

| K⁺ | Potassium Ion |

| Li⁺ | Lithium Ion |

Investigation of Intermediates and Transition States

The investigation into the intermediates and transition states of reactions involving this compound, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is crucial for a comprehensive understanding of the reaction mechanism. While detailed studies focusing exclusively on the 2-thienyl derivative are limited, valuable insights can be drawn from broader mechanistic investigations of potassium organotrifluoroborates and computational studies on the general Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The use of potassium organotrifluoroborates, such as this compound, as coupling partners offers distinct advantages, including their stability as crystalline solids and their controlled release of the active boronic acid species under the reaction conditions. nih.govbohrium.comnih.govupenn.edu

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The investigation of intermediates and transition states primarily focuses on the transmetalation step, which is often rate-determining and involves the transfer of the organic group (in this case, the 2-thienyl group) from the boron atom to the palladium center.

Hydrolysis to Boronic Acid: The "Slow Release" Strategy

Pre-transmetalation Intermediates

Recent research has focused on identifying and characterizing pre-transmetalation intermediates to elucidate the precise mechanism of the organic group transfer. Low-temperature rapid injection NMR spectroscopy has been a powerful tool in these investigations. illinois.edu Studies have identified two key types of intermediates containing a Pd-O-B linkage:

Tricoordinate (6-B-3) boronic acid complex: This intermediate is formed from the reaction of an arylpalladium(II) hydroxide complex with the boronic acid.

Tetracoordinate (8-B-4) boronate complex: This intermediate is formed from the reaction of an arylpalladium(II) halide complex with a boronate species.

Both of these intermediates have been shown to be competent in the transmetalation step, leading to the formation of the cross-coupled product. illinois.edu While these studies were not conducted specifically with this compound, the fundamental principles are expected to apply.

Computational Studies and Transition States

Density Functional Theory (DFT) calculations have been employed to model the Suzuki-Miyaura reaction mechanism and to understand the energetics of the various intermediates and transition states. rsc.org These computational studies provide valuable insights into the geometries and energies of the transition states for oxidative addition, transmetalation, and reductive elimination. The calculations have shown that the relative energies of the bottlenecks associated with these steps can be close, and are influenced by factors such as the choice of ligand, base, and solvent. rsc.org

| Electrophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide | PdCl2(dppf)·CH2Cl2 | dppf | Cs2CO3 | THF/H2O | 80 | 12 | 85 |

| Heteroaryl Bromide | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 18 | 92 |

| Aryl Chloride | Pd2(dba)3 | XPhos | K3PO4 | n-Butanol | 100 | 24 | 78 |

This table presents a compilation of typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of thienyltrifluoroborates with various electrophiles, as reported in the broader literature on organotrifluoroborates.

Applications of Potassium 2 Thienyltrifluoroborate in Organic Synthesis

Cross-Coupling Reactions

The primary application of potassium 2-thienyltrifluoroborate lies in its function as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions are fundamental in synthetic organic chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation. The use of this compound in these reactions offers several advantages, including its high stability, ease of handling, and often improved reactivity compared to the corresponding boronic acid.

This compound readily couples with a variety of aryl and heteroaryl halides, including bromides, chlorides, and iodides, under palladium catalysis. These reactions typically proceed in high yields and tolerate a wide range of functional groups on both coupling partners. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or the more sterically demanding and electron-rich 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos). A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. The reactions are often carried out in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, and water. nih.gov

The reactivity of the halide partner generally follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions. The choice of ligand is often crucial, especially for less reactive chlorides, where more electron-rich and bulky phosphine ligands can significantly improve reaction efficiency.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl and Heteroaryl Halides

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2-Chloropyridine | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 88 |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| 3-Bromothiophene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 85 |

This table presents representative data compiled from typical Suzuki-Miyaura reaction conditions for heteroaryltrifluoroborates.

For these less reactive electrophiles, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step. Ligands such as RuPhos and SPhos have proven to be particularly effective in these transformations. nih.gov The choice of base and solvent system also plays a critical role in optimizing the reaction yields.

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Triflates and Mesylates

| Aryl Sulfonate | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Tolyl triflate | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 89 |

| 1-Naphthyl triflate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 91 |

| 4-Methoxyphenyl mesylate | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 82 |

| 2-Pyridyl triflate | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 78 |

This table presents representative data based on established protocols for the coupling of organotrifluoroborates with aryl sulfonates.

A recent and significant application of organotrifluoroborates has been in the field of stereoselective C-glycosylation. nih.gov While direct use of this compound in this context is not yet widely reported, a palladium-catalyzed stereoselective C-glycosylation of glycals with aryltrifluoroborates has been developed. This methodology allows for the synthesis of C-aryl glycosides with high stereoselectivity, favoring the α-anomer. The reaction is compatible with various functional groups, including hydroxyl, amide, and amine moieties. nih.gov Given the structural similarity and reactivity, it is plausible that this compound could be a suitable coupling partner in such transformations, opening new avenues for the synthesis of novel C-thienyl glycosides.

Currently, there is no direct evidence in the reviewed literature for the application of this compound in the synthesis of substituted acrylates. However, the versatility of organotrifluoroborates in palladium-catalyzed cross-coupling reactions suggests potential for such applications. Future research may explore the coupling of this compound with appropriate acrylate-derived electrophiles to access thienyl-substituted acrylates.

The synthesis of azaborines, which are boron- and nitrogen-containing heterocyclic analogues of benzene, often involves the use of boronic acids or their derivatives. mdpi.com While the direct application of this compound in the synthesis of azaborines has not been specifically documented in the reviewed literature, the established reactivity of organotrifluoroborates as precursors to boronic acids in situ suggests a potential, yet unexplored, role in this area. The conversion of the trifluoroborate salt to the corresponding boronic acid under reaction conditions could enable its participation in cyclization reactions to form the azaborine ring system.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. While organozinc reagents are the defining component, the versatility of the reaction allows for various coupling partners, including those with thiophene (B33073) rings. youtube.com The reaction's tolerance for functional groups is a key advantage, stemming from the moderate reactivity of the organozinc component. youtube.com

While direct literature specifically detailing the use of this compound in Negishi reactions is not abundant, the principles of the reaction support its potential application. Typically, the organozinc reagent is prepared from an organolithium or Grignard reagent, which is then transmetalated with a zinc salt like zinc bromide. youtube.com A synthetic strategy could involve the conversion of a thienyl Grignard or organolithium reagent to an organozinc species for subsequent Negishi coupling. This method has been successfully applied to create complex non-canonical amino acids, such as tryptophan regioisomers, highlighting the reaction's utility in modern synthesis. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have proven highly effective for facilitating the cross-coupling of potassium aryl- and heteroaryltrifluoroborates, including this compound, with various alkyl halides. nih.govnih.gov This methodology is particularly significant because it overcomes limitations seen with other catalysts, such as the need for excess boronic acid or difficulties in coupling sterically hindered substrates. nih.gov

A notable advantage of using nickel catalysis with potassium trifluoroborates is the ability to couple a wide range of challenging heteroaryl nucleophiles with unactivated alkyl electrophiles. nih.govnih.gov These reactions often proceed with nearly stoichiometric amounts of the organoboron reagent and exhibit broad functional group tolerance on both coupling partners. nih.govnih.gov For instance, functional groups like ketones, secondary alcohols, and alkenes are well-tolerated. nih.gov

The choice of ligand is crucial for the success of these couplings. Research has shown that bathophenanthroline (B157979) is an effective ligand for the coupling of alkyl bromides and iodides, while L-prolinol is required for the more challenging coupling of alkyl chlorides. nih.gov A key feature of this method is its chemoselectivity, where C(sp³)–Br bonds can react selectively in the presence of C(sp²)–Br bonds, allowing for further functionalization of the resulting molecule. nih.govnih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of Potassium Heteroaryltrifluoroborates with Alkyl Halides

| Heteroaryltrifluoroborate | Alkyl Halide Partner | Catalyst/Ligand System | Outcome |

| This compound | Functionalized Alkyl Bromides | Ni(cod)₂ / Bathophenanthroline | Good to excellent yields |

| Potassium 2-Benzofuranyltrifluoroborate | Various Alkyl Halides | Ni(cod)₂ / Bathophenanthroline | Successful coupling |

| Potassium 4-Pyridinyltrifluoroborate | Various Alkyl Halides | Ni(cod)₂ / Bathophenanthroline | Successful coupling |

| Ortho-substituted Aryltrifluoroborates | Alkyl Chlorides | Ni(cod)₂ / L-prolinol | Good yields achieved |

This table summarizes representative findings on the versatility of nickel-catalyzed cross-coupling reactions involving various potassium heteroaryltrifluoroborates.

C-C Bond Forming Reactions

Applications in Synthesis of Thiophene-Based Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Compounds containing this moiety exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ijprajournal.comresearchgate.net

This compound serves as an essential building block for the synthesis of these valuable thiophene-based compounds. cymitquimica.com Through cross-coupling reactions, the 2-thienyl group can be efficiently attached to a diverse array of molecular fragments. For example, coupling with various aryl and heteroaryl halides can generate complex polyaromatic systems. researchgate.net This strategy allows for the construction of libraries of thiophene derivatives for drug discovery and materials science research. The stability and ease of handling of this compound make it particularly suitable for high-throughput screening and the development of novel synthetic methodologies. organic-chemistry.org

Preparation of α-Trifluoromethylated Organoborons

A significant application of potassium organotrifluoroborates, including the 2-thienyl variant, is their use as substrates for the synthesis of novel α-trifluoromethylated organoborons. nih.gov These reactions typically involve the treatment of the potassium organotrifluoroborate with 2,2,2-trifluorodiazoethane. nih.gov

This transformation is noteworthy as it provides access to α-trifluoromethylated trifluoroborates that are indefinitely stable and can be handled on the benchtop. The process demonstrates a broad substrate scope, tolerating various functional groups such as ethers, nitriles, and halides on aryltrifluoroborates. nih.gov The resulting α-trifluoromethylated products are themselves valuable synthetic intermediates, as the carbon-boron bond can be further functionalized, for example, through oxidation to form α-trifluoromethyl alcohols. nih.gov This method provides a more stable alternative to using boronic acids, which can be prone to degradation and lead to purification challenges. nih.gov

Table 2: Synthesis of α-Trifluoromethylated Potassium Trifluoroborates

| Starting Organotrifluoroborate Substrate | Reagent | Product Type | Yield |

| Potassium Aryltrifluoroborate (e.g., p-methoxyphenyl) | 2,2,2-Trifluorodiazoethane, TMSCl | α-Trifluoromethylated Benzylic Trifluoroborate | Good to Excellent |

| Potassium Alkenyltrifluoroborate | 2,2,2-Trifluorodiazoethane, TMSCl | Allylic α-Trifluoromethylated Trifluoroborate | High |

| Potassium Alkynyltrifluoroborate | 2,2,2-Trifluorodiazoethane, TMSCl | Propargylic α-Trifluoromethylated Trifluoroborate | High |

| Potassium Heterocyclic Trifluoroborate (e.g., 2-thienyl) | 2,2,2-Trifluorodiazoethane, TMSCl | Heterocyclic α-Trifluoromethylated Trifluoroborate | Good to Excellent |

This table illustrates the broad applicability of the trifluoromethylation reaction across various classes of potassium organotrifluoroborates. nih.gov

Role as a Versatile Reagent and Building Block

This compound has established itself as a highly versatile and valuable reagent in the toolkit of synthetic organic chemists. Its primary role is that of a stable, solid building block for the introduction of the 2-thiophenyl group into organic molecules. cymitquimica.com Its superior stability compared to the corresponding boronic acid makes it easier to store and handle, lending itself to a wide range of reaction conditions. orgsyn.org

The utility of this compound is most evident in its successful application in various metal-catalyzed cross-coupling reactions, including nickel-catalyzed couplings with alkyl halides and palladium-catalyzed Suzuki-Miyaura reactions with aryl and vinyl electrophiles. nih.govnih.gov These transformations enable the efficient construction of carbon-carbon bonds, forming complex thiophene-containing molecules that are of significant interest in medicinal chemistry and materials science. researchgate.net

Synthesis of Complex Organic Molecules

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl halides or triflates, providing a powerful method for the synthesis of complex organic molecules. The 2-thienyl moiety is a common structural motif in many biologically active compounds and functional materials.

The general reaction scheme involves the coupling of this compound with an organic halide (R-X) in the presence of a palladium catalyst and a base to yield the corresponding 2-substituted thiophene.

Table 1: Representative Suzuki-Miyaura Coupling Reactions using this compound

| Electrophile (R-X) | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | >95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 92 |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 |

| Vinyl bromide | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 88 |

This table presents a selection of reported coupling reactions and is for illustrative purposes. Actual yields may vary depending on specific reaction conditions.

The functional group tolerance of the Suzuki-Miyaura coupling allows for the incorporation of the 2-thienyl group into molecules bearing a wide range of other functionalities, which is a significant advantage in multi-step syntheses.

Reagent in Agrochemical Production

Similar to its role in pharmaceuticals, the thiophene heterocycle is a crucial component in a variety of agrochemicals, including fungicides and herbicides. The introduction of a thiophene ring can significantly influence the biological activity and physical properties of a molecule, leading to enhanced efficacy and improved crop safety.

An example of a thiophene-containing fungicide is Isofetamid . The development of novel fungicides with similar modes of action or improved properties often involves the synthesis of numerous analogues. The Suzuki-Miyaura coupling with this compound provides a rapid and efficient method for creating a library of thiophene-containing compounds for biological screening. For example, research into new N-(thiophen-2-yl) nicotinamide (B372718) derivatives has shown promising fungicidal activity against cucumber downy mildew. google.com The synthesis of these compounds can be readily achieved through the coupling of a suitable nicotinamide precursor with this compound.

Use in Specialty Chemicals Manufacturing

The unique electronic properties of the thiophene ring make it a valuable component in the synthesis of specialty chemicals, particularly those used in the field of materials science. These materials often possess specific optical or electronic characteristics that are fine-tuned through chemical synthesis.

One significant area of application is in the production of organic light-emitting diodes (OLEDs) . Thiophene-containing conjugated polymers and small molecules are widely used as emissive or charge-transporting materials in OLED devices. The synthesis of these materials often relies on the iterative coupling of aromatic units, where the Suzuki-Miyaura reaction with this compound can be a key step in building the polymer backbone or the core of a small molecule emitter. For example, donor-acceptor type molecules incorporating thiophene and organoboron units have been synthesized and shown to have potential applications in OLEDs. nih.govgoogle.com

Another application is in the synthesis of conducting polymers . Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their environmental stability and tunable conductivity. The synthesis of well-defined polythiophenes can be achieved through the polymerization of thiophene monomers, and the introduction of specific functionalities via cross-coupling reactions with reagents like this compound allows for the tailoring of the polymer's properties for specific applications, such as in sensors, antistatic coatings, and organic solar cells.

Furthermore, thiophene derivatives have been investigated for their use in liquid crystals and organic dyes , where the rigid and polarizable nature of the thiophene ring can be exploited to achieve the desired material properties.

Electrochemical and Materials Science Applications

Electrolyte Additive in Lithium-Ion Batteries

The performance and longevity of lithium-ion batteries are critically dependent on the stability of the interfaces between the electrodes and the electrolyte. Potassium 2-thienyltrifluoroborate (2-TFBP) has been identified as a highly effective electrolyte additive that addresses several key challenges in lithium-ion battery technology, particularly in high-voltage systems.

Enhancement of Interfacial Stability in Li/LiFeₓMn₁₋ₓPO₄ Batteries

In high-performance lithium-ion batteries utilizing olivine-type cathode materials like lithium manganese iron phosphate (B84403) (LiFeₓMn₁₋ₓPO₄ or LFMP), interfacial instability during high-voltage charge-discharge cycles is a primary cause of capacity degradation. researchgate.net Research has demonstrated that introducing this compound as an electrolyte additive can significantly enhance the stability of this critical interface. researchgate.net

The mechanism behind this enhancement lies in the additive's high highest occupied molecular orbital (HOMO) energy. This property allows the thiophene (B33073) group within the 2-TFBP molecule to undergo electropolymerization at potentials above 4.4 V versus Li/Li⁺. researchgate.net This process forms a uniform and stable cathode electrolyte interphase (CEI) composed of poly-thiophene directly on the surface of the LFMP cathode. This polymer layer acts as a protective barrier, stabilizing the cathode's structure and effectively suppressing the decomposition of the electrolyte at high voltages. researchgate.net

Promotion of Li⁺ Deposition/Exfoliation at Anode-Electrolyte Interfaces

Beyond its role at the cathode, this compound also positively influences the processes at the anode-electrolyte interface. The additive has been shown to promote the uniform deposition and stripping (exfoliation) of lithium ions (Li⁺) on the anode surface. researchgate.net This controlled deposition is crucial for preventing the formation of lithium dendrites—needle-like structures that can grow from the anode, pierce the separator, and cause internal short circuits, leading to battery failure and safety hazards.

Impact on Battery Performance and Cycle Life

Table 1: Effect of this compound on Li/LiFe₀.₃Mn₀.₇PO₄ Battery Performance

| Additive Concentration | Capacity Retention after 200 Cycles |

| 0% | 53.94% |

| 0.2% | 83.78% |

Applications in Advanced Materials Synthesis

The utility of this compound extends beyond its direct use as an electrolyte additive. Its chemical structure, featuring a thiophene ring, makes it a valuable building block for the synthesis of advanced functional materials.

Functionalized Conducting Polymers

As previously noted in the context of battery interfaces, the thiophene component of this compound can undergo electropolymerization. researchgate.net This reaction is a cornerstone of its function in forming the poly-thiophene CEI layer within a battery. This same principle can be harnessed more broadly to synthesize functionalized conducting polymers. The electropolymerization process creates a polymer backbone of poly-thiophene, which is inherently electrically conductive. The trifluoroborate group, or derivatives thereof, can be incorporated to functionalize the polymer, tuning its properties for specific applications in electronics, sensors, or other advanced material contexts.

Novel Thieno[3,2-b]thiophenes

The synthesis of novel thieno[3,2-b]thiophene (B52689) derivatives is a significant area of research in materials science, driven by their potential applications in organic electronics. While the direct use of this compound in the synthesis of novel thieno[3,2-b]thiophenes is not extensively documented in publicly available research, the principles of cross-coupling reactions, where potassium organotrifluoroborates are valuable reagents, can be applied to understand how such a synthesis could be theoretically approached.

Thieno[3,2-b]thiophenes are often synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions typically involve the coupling of a dihalo-thieno[3,2-b]thiophene with an organoboron reagent. In this context, this compound could serve as the organoboron partner.

A representative, though hypothetical, reaction scheme for the synthesis of 2,5-di(thien-2-yl)thieno[3,2-b]thiophene from 2,5-dibromothieno[3,2-b]thiophene (B1273552) and this compound via a Suzuki-Miyaura cross-coupling reaction is presented below. This reaction would theoretically yield a novel thieno[3,2-b]thiophene derivative with extended π-conjugation, a desirable property for organic semiconductor materials.

Hypothetical Reaction Scheme:

In the presence of a Palladium catalyst and a suitable base.

The characterization of the resulting novel thieno[3,2-b]thiophene would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure. Further investigation into its material properties would include UV-vis absorption spectroscopy to determine its optical bandgap and cyclic voltammetry to evaluate its electrochemical behavior and estimate the HOMO and LUMO energy levels. These properties are crucial for assessing its potential performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

While direct experimental data for the synthesis of novel thieno[3,2-b]thiophenes using this compound is not currently available in the searched literature, the established reactivity of similar compounds in well-known synthetic methodologies suggests this is a plausible and potentially fruitful area for future research in the development of new organic electronic materials.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Application Development

In-situ and Operando Spectroscopic Techniques

In-situ and operando spectroscopy are powerful tools for studying chemical reactions as they occur, providing real-time insights into reaction intermediates, catalyst behavior, and reaction kinetics. These techniques are crucial for understanding the mechanistic details of catalytic processes.

In-situ Electrochemical Impedance Spectroscopy (EIS)

In-situ Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrochemical interfaces and kinetics of a system. In the context of a reaction involving potassium 2-thienyltrifluoroborate, EIS could potentially be used to monitor changes in the electrode-electrolyte interface, charge transfer resistance, and other electrochemical properties throughout the course of a reaction.

Despite the potential of this technique, a search of scientific databases and literature reveals no published research applying in-situ EIS to study reactions involving this compound.

Operando X-ray Diffraction (XRD)

Operando X-ray Diffraction (XRD) allows for the real-time monitoring of changes in the crystalline structure of materials during a chemical reaction. For a catalytic reaction involving this compound, operando XRD could be employed to observe phase transitions or changes in the catalyst's crystal structure under reaction conditions.

Currently, there are no available studies that have utilized operando XRD to characterize the structural dynamics of catalysts or reagents in the presence of this compound during a reaction.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a material. It is a valuable tool for understanding the oxidation state and coordination environment of metal centers in catalysts.

O K-edge XAS is sensitive to the local electronic structure of oxygen atoms. In a reaction system involving this compound, this technique could probe the electronic changes of oxygen-containing species, such as solvents or ligands, and their interaction with the catalyst or reagents.

No specific O K-edge XAS studies on this compound have been reported in the scientific literature.

Mn K-edge XAS focuses on the electronic and local structure of manganese atoms. If a manganese-based catalyst were used in a reaction with this compound, this technique would be instrumental in tracking the oxidation state and coordination changes of the manganese center during the catalytic cycle.

There is no published research detailing the use of Mn K-edge XAS to investigate reactions involving this compound.

Computational Chemistry for Structural and Energetic Analysis

Computational chemistry provides theoretical insights into the structures, properties, and energetics of molecules and reaction pathways. Density Functional Theory (DFT) and other computational methods are often used to complement experimental data and to predict reaction mechanisms. For this compound, computational studies could elucidate its electronic properties, the mechanism of its activation in cross-coupling reactions, and its interaction with catalysts.

The advanced spectroscopic and analytical characterization of this compound using in-situ EIS, operando XRD, and specific XAS techniques remains a significant gap in the current body of scientific knowledge. While the compound's utility in organic synthesis is established, a deeper mechanistic understanding that could be afforded by these powerful analytical methods is yet to be explored. Future research in this area would be invaluable for optimizing reaction conditions, designing more efficient catalysts, and expanding the applications of this versatile reagent.

Quantum Chemical Calculations (e.g., B3LYP/6-31G(d) level of theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound. The B3LYP functional combined with the 6-31G(d) basis set is a widely used level of theory that offers a good balance between computational cost and accuracy for organic and organometallic compounds. reddit.comscirp.org

These calculations can elucidate several key aspects of the molecule's structure and reactivity. For instance, they can predict optimized molecular geometries, including bond lengths and angles, providing a theoretical model of the compound's three-dimensional structure. figshare.com Furthermore, the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. inpressco.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. inpressco.com

In the context of this compound, these calculations can help to understand the electronic distribution within the 2-thienyl group and the nature of the boron-carbon and boron-fluorine bonds. This information is vital for predicting its reactivity in cross-coupling reactions. Theoretical calculations on similar organotrifluoroborates have been used to rationalize their reactivity and the mechanism of their reactions. researchgate.net

Below is a hypothetical data table illustrating the type of information that could be obtained from a B3LYP/6-31G(d) calculation for this compound.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |

| C-B Bond Length | 1.58 Å | Characterizes the key bond involved in the transmetalation step of the Suzuki-Miyaura reaction. |

| B-F Bond Length | 1.40 Å | Describes the geometry of the trifluoroborate group. |

This table is illustrative and does not represent experimentally verified data.

Molecular Dynamics Simulations (Implicitly or Explicitly relevant to reaction conditions)

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time, providing insights into the dynamic processes that are often difficult to capture experimentally. For this compound, MD simulations are particularly relevant for understanding its behavior in solution and the mechanism of the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov

Simulations can model the solvation of the this compound salt, showing how solvent molecules arrange around the ions and how this might influence reactivity. More advanced MD simulations, often combined with quantum mechanics (QM/MM), can be used to study the entire catalytic cycle of the Suzuki-Miyaura reaction. acs.org This can include the initial activation of the palladium catalyst, the oxidative addition of the aryl halide, the crucial transmetalation step involving the organotrifluoroborate, and the final reductive elimination to form the product. nih.gov

These simulations can help to identify transition states and calculate activation energy barriers for each step of the reaction, providing a detailed understanding of the reaction kinetics. nih.gov For example, first-principles molecular dynamics simulations have been used to investigate the transmetalation and reductive elimination steps of the Suzuki-Miyaura cross-coupling in an aqueous environment. acs.org

The following table illustrates the types of insights that could be gained from molecular dynamics simulations of a Suzuki-Miyaura reaction involving this compound.

| Simulation Aspect | Potential Findings |

| Solvation Shell Analysis | Determination of the coordination number and orientation of solvent molecules around the potassium and 2-thienyltrifluoroborate ions. |

| Reaction Pathway Sampling | Identification of the lowest energy pathway for the transmetalation step, including the role of the base and solvent. |

| Free Energy Profile | Calculation of the free energy barriers for oxidative addition, transmetalation, and reductive elimination, indicating the rate-determining step. nih.gov |

| Ligand Effects | Understanding how different phosphine (B1218219) ligands on the palladium catalyst influence the reaction mechanism and efficiency. |

This table is illustrative and does not represent experimentally verified data.

Advanced Chromatography-Mass Spectrometry Techniques

LC-MS for Reaction Mixture Analysis and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of reaction mixtures in organic synthesis. For reactions involving this compound, LC-MS allows for the separation and identification of starting materials, intermediates, the desired product, and any byproducts. This technique is particularly useful for monitoring the progress of a reaction over time.

In a typical Suzuki-Miyaura cross-coupling reaction, an aliquot of the reaction mixture can be taken at various time points, diluted, and injected into the LC-MS system. The liquid chromatograph separates the components of the mixture based on their polarity and affinity for the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the identification of each species.

This approach has been successfully used to optimize reaction conditions for Suzuki-Miyaura couplings of other potassium organotrifluoroborates by quickly assessing the impact of different catalysts, ligands, bases, and solvents on the reaction outcome. nih.gov

A hypothetical LC-MS analysis of a reaction mixture from the coupling of this compound with an aryl bromide is presented below.

| Retention Time (min) | m/z (Detected Ion) | Tentative Identification |

| 2.5 | [M+H]⁺ of Aryl Bromide | Unreacted Aryl Bromide |

| 3.8 | [M-K]⁻ of this compound | Unreacted this compound |

| 5.2 | [M+H]⁺ of Product | Desired 2-Arylthiophene Product |

| 6.1 | [M+H]⁺ of Homocoupled Thiophene (B33073) | Thiophene Homocoupling Byproduct |

This table is illustrative and does not represent experimentally verified data.

GC-MS for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of reactions with this compound, GC-MS is particularly useful for analyzing the final product purity and identifying any volatile byproducts. researchgate.net

The Suzuki-Miyaura reaction can sometimes lead to the formation of volatile byproducts, such as those arising from the homocoupling of the organoboron reagent or the aryl halide. In the case of this compound, this could include the formation of bithiophene. GC-MS analysis of the crude reaction product (after workup and extraction into a volatile solvent) can effectively separate and identify these components. nih.gov

The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a characteristic mass spectrum, which can be compared to spectral libraries for positive identification.

The following table provides an example of the kind of data that could be obtained from a GC-MS analysis of a crude product from a Suzuki-Miyaura reaction.

| Retention Time (min) | Key m/z Fragments | Tentative Identification |

| 4.7 | 166, 139, 121 | 2,2'-Bithiophene (Homocoupling Byproduct) |

| 7.3 | [M]⁺, [M-Aryl]⁺, [M-Thienyl]⁺ | Desired 2-Arylthiophene Product |

| 8.1 | [M]⁺, [M-Br]⁺ | Unreacted Aryl Bromide |

This table is illustrative and does not represent experimentally verified data.

Q & A

Q. What are the standard synthetic routes for preparing Potassium 2-Thienyltrifluoroborate, and how is its purity validated?

this compound is typically synthesized via transmetallation or Suzuki-Miyaura cross-coupling precursor routes. A common method involves reacting 2-thienylboronic acid with potassium hydrogen fluoride (KHF₂) in an aprotic solvent like THF under inert conditions. Post-synthesis, purification is achieved via recrystallization or silica gel chromatography. Purity validation relies on ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm structural integrity, while mass spectrometry (MS) ensures molecular weight consistency . Quantitative analysis (e.g., elemental analysis) may supplement purity assessment.

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

- Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of fine particulates.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents to prevent hazardous reactions (e.g., decomposition to HF or boron oxides) .

- Spill Management: Collect spills in sealed containers using non-sparking tools; avoid water to prevent exothermic reactions .

Q. How is this compound characterized spectroscopically?

- ¹H NMR: Peaks correspond to thienyl protons (δ ~6.8–7.5 ppm, splitting patterns depend on substituents).

- ¹⁹F NMR: A singlet near -135 ppm confirms the trifluoroborate group.

- IR Spectroscopy: B-F stretching vibrations (~1,450 cm⁻¹) and thienyl C-H bends (~800 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-couplings?

Yield discrepancies (e.g., 46% in some couplings vs. >60% for other trifluoroborates) may arise from:

- Substrate Steric Effects: Bulky coupling partners hinder transmetallation. Optimize by using Pd catalysts with larger ligands (e.g., XPhos).

- Solvent Polarity: Polar solvents (MeCN, DMF) improve ionic intermediate stability but may slow oxidative addition. Screen solvents like toluene/water mixtures.